4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide
描述
This compound is a heterocyclic molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a cyclopropyl group at position 2. The piperazine-1-carboxamide moiety is linked to the triazolopyridazine system at position 6, with the carboxamide group further attached to a 2-methoxy-5-methylphenyl substituent. The cyclopropyl group may enhance metabolic stability, while the methoxy-methylphenyl substituent could influence lipophilicity and target binding .
属性
IUPAC Name |
4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O2/c1-14-3-6-17(30-2)16(13-14)22-21(29)27-11-9-26(10-12-27)19-8-7-18-23-24-20(15-4-5-15)28(18)25-19/h3,6-8,13,15H,4-5,9-12H2,1-2H3,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKMJGNPJTUTOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5CC5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of 4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions
科学研究应用
Anticancer Activity
Research indicates that compounds containing the triazolo-pyridazine moiety exhibit significant anticancer properties. The compound in focus has been evaluated for its inhibitory effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 10.8 | Induces cell cycle arrest |
| HepG2 (Liver Cancer) | 11.8 | Synergistic effect with doxorubicin |
| HeLa (Cervical Cancer) | 10.4 | Inhibits proliferation |
Studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of key signaling pathways involved in tumor growth, such as the PI3K/Akt pathway .
Neurological Disorders
The piperazine component of the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems. Preliminary studies indicate that this compound may enhance serotonin receptor activity, which could be beneficial in treating anxiety and depression .
Case Study 1: Evaluation of Antitumor Efficacy
A recent study evaluated the efficacy of the compound against various tumor types. The results indicated a significant reduction in tumor size in xenograft models when treated with the compound in combination with standard chemotherapy agents.
Case Study 2: Neuroprotective Effects
In a preclinical model of neurodegeneration, the compound demonstrated protective effects against oxidative stress-induced neuronal damage. Behavioral assessments showed improved cognitive function in treated animals compared to controls .
作用机制
The compound exerts its effects primarily through the inhibition of c-Met kinase. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer treatment. The molecular targets include the ATP-binding site of the kinase, where the compound binds and prevents the phosphorylation of downstream targets .
相似化合物的比较
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
The triazolopyridazine scaffold is shared with several analogs, but substitutions at key positions lead to divergent properties:
| Compound Name | Substituent at Triazolopyridazine Position 3 | Piperazine/Piperidine Modifications | Aryl Carboxamide Substituent | Key Features |
|---|---|---|---|---|
| Target Compound | Cyclopropyl | Piperazine-1-carboxamide | 2-methoxy-5-methylphenyl | Enhanced metabolic stability via cyclopropyl; moderate lipophilicity |
| N-(4-Chlorobenzyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide | Isopropyl | Piperidine-3-carboxamide | 4-chlorobenzyl | Increased steric bulk from isopropyl; potential for altered target binding |
| N-(4-Chlorophenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1-piperazinecarboxamide | None (unsubstituted triazolo ring) | Piperazine-1-carboxamide | 4-chlorophenyl | Simplified structure; higher polarity due to lack of cyclopropyl |
Structural Insights :
- The cyclopropyl group in the target compound may reduce oxidative metabolism compared to the isopropyl analog (), as cyclopropane rings are less prone to CYP450-mediated degradation .
Carboxamide Substituent Effects
The aryl group on the carboxamide moiety significantly influences solubility and target affinity:
Research Findings and Pharmacological Implications
- Binding Affinity : The cyclopropyl group in the target compound likely enhances affinity for hydrophobic pockets in kinase domains compared to unsubstituted analogs () .
- Metabolic Stability : Cyclopropane-containing compounds generally exhibit longer half-lives than those with alkyl substituents (e.g., isopropyl in ) due to resistance to metabolic oxidation .
- Solubility-Permeability Trade-off : The 2-methoxy-5-methylphenyl group may offer a favorable balance between solubility (via methoxy) and permeability (via methyl), contrasting with the purely hydrophobic 4-chlorophenyl group in .
生物活性
The compound 4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide is a novel heterocyclic compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazolo-pyridazine core and a piperazine moiety. Its molecular formula is , with a molecular weight of approximately 372.5 g/mol. The presence of the cyclopropyl group and methoxy-substituted phenyl ring contributes to its unique pharmacological profile.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that derivatives of triazolo-pyridazines exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines with IC50 values ranging from 1.1 µM to 18.8 µM . The mechanism is believed to involve the inhibition of specific kinases crucial for cancer cell proliferation.
2. Antimicrobial Properties
Triazolo derivatives have been reported to possess antimicrobial activity against a range of pathogens. The compound's structure allows it to interact with bacterial enzymes, disrupting their function and leading to cell death.
3. Neurological Effects
Preliminary studies suggest potential neuroprotective effects, which may be attributed to the modulation of neurotransmitter systems. The piperazine moiety is often associated with central nervous system activity, indicating possible applications in treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by various substituents on the piperazine and triazolo-pyridazine rings. Modifications such as altering the cyclopropyl group or substituting different aryl groups can enhance potency and selectivity for specific biological targets.
| Substituent | Effect on Activity |
|---|---|
| Cyclopropyl | Enhances binding affinity |
| Methoxy group on phenyl | Increases lipophilicity |
| Variations in piperazine | Modulates pharmacokinetics |
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study A : A derivative with a similar triazolo core showed promising results in inhibiting cancer cell growth in vitro, suggesting that modifications in the side chains can lead to enhanced efficacy against specific cancer types .
- Study B : Research involving piperazine derivatives indicated their potential as dual inhibitors for both kinases and phosphodiesterases, demonstrating versatility in therapeutic applications .
常见问题
Q. What synthetic strategies are employed to construct the triazolo[4,3-b]pyridazine core in this compound?
The triazolo[4,3-b]pyridazine core is typically synthesized via cyclocondensation reactions. For example, cyclopropane-containing precursors undergo nucleophilic substitution with heterocyclic amines under basic conditions (e.g., NaH in toluene). Key intermediates, such as 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine derivatives, are functionalized through multi-step reactions involving hydrazide formation and cyclization . Structural confirmation relies on -NMR, IR spectroscopy, and elemental analysis .
Q. How is the piperazine-1-carboxamide moiety introduced into the target molecule?
The piperazine ring is often synthesized via reaction of ethylenediamine derivatives with dihaloalkanes. Subsequent carboxamide formation involves coupling activated carboxylic acid derivatives (e.g., chloroformates) with substituted anilines like 2-methoxy-5-methylaniline. Solvent polarity and temperature (e.g., DMF at 60–80°C) are critical for regioselectivity .
Q. What spectroscopic methods are used to confirm the structure of this compound?
-NMR and -NMR are standard for verifying proton and carbon environments, particularly distinguishing between triazolo and pyridazine protons. IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650–1700 cm). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for triazolo-pyridazine derivatives?
Discrepancies in -NMR shifts (e.g., overlapping aromatic signals) are addressed using 2D techniques (COSY, HSQC) to assign coupling patterns. For example, NOESY experiments differentiate between regioisomers by correlating spatial proximity of substituents . Computational tools (e.g., DFT calculations) predict chemical shifts to cross-validate experimental data .
Q. What experimental design considerations are critical for evaluating antifungal activity against 14-α-demethylase lanosterol (CYP51)?
Molecular docking (using PDB: 3LD6) predicts binding affinities of the triazolo-pyridazine scaffold to CYP51’s active site. In vitro assays measure IC values via ergosterol biosynthesis inhibition in Candida albicans. Positive controls (e.g., fluconazole) and cytotoxicity assays (e.g., mammalian cell lines) validate selectivity .
Q. How do structural modifications (e.g., cyclopropyl vs. methyl groups) impact pharmacokinetic properties?
SwissADME predicts logP (lipophilicity), aqueous solubility, and drug-likeness. For instance, cyclopropyl groups reduce logP by ~0.5 units compared to methyl, improving solubility. Substituent effects on metabolic stability are tested via microsomal incubation (e.g., human liver microsomes) and LC-MS metabolite profiling .
Methodological Challenges and Solutions
Q. How can low yields during cyclopropane ring formation be mitigated?
Optimize reaction conditions:
- Use Pd-catalyzed cross-coupling for sterically hindered substrates.
- Increase solvent polarity (e.g., switch from THF to DMF) to stabilize transition states.
- Monitor reaction progress via TLC or inline IR to terminate at peak conversion .
Q. What strategies address poor solubility in biological assays?
- Prepare phosphate-buffered saline (PBS) solutions with co-solvents (≤5% DMSO).
- Synthesize prodrugs (e.g., ester derivatives) to enhance bioavailability.
- Use nanoparticle encapsulation for controlled release .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting bioactivity data across microbial strains?
Strain-specific resistance mechanisms (e.g., efflux pumps in Staphylococcus aureus) may explain variability. Normalize data to internal controls (e.g., streptomycin for bacteria, clotrimazole for fungi) and perform dose-response curves to calculate MIC values. Statistical tools (e.g., ANOVA) identify significant differences .
Q. What computational tools are recommended for predicting ADMET properties?
SwissADME and pkCSM provide estimates for:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
